molecular formula C17H27NO B3103379 (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine CAS No. 143919-34-0

(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine

Numéro de catalogue: B3103379
Numéro CAS: 143919-34-0
Poids moléculaire: 261.4 g/mol
Clé InChI: MBZFTKIQJBBOSB-WMLDXEAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine (CAS: 143919-34-0) is a tertiary amine with a piperidine backbone substituted at positions 1, 3, and 4 with methyl groups and at position 4 with a 3-isopropoxyphenyl moiety. Its stereochemistry (3R,4R) confers distinct spatial properties, influencing interactions with biological targets or materials.

Propriétés

IUPAC Name

(3R,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZFTKIQJBBOSB-WMLDXEAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and an aldehyde or ketone.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenol derivative with an isopropyl halide in the presence of a base.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine may involve large-scale batch or continuous flow processes. The key steps include:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated, acylated, or sulfonated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound belongs to the class of piperidine derivatives, characterized by a bicyclic structure which imparts unique pharmacological properties. Its molecular formula is C17H25NOC_{17}H_{25}NO and it exhibits chirality due to the presence of asymmetric carbon centers.

Analgesic Properties

Research indicates that piperidine derivatives, including (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine, have potential as analgesics. They are being studied for their interaction with opioid receptors, which could lead to the development of new pain management therapies.

Case Study:
A study published in 2024 explored the analgesic effects of various piperidine derivatives in animal models. The results showed that compounds similar to (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine exhibited significant pain relief comparable to established opioids but with reduced side effects .

Antidepressant Activity

Another promising application is in the treatment of depression. Piperidine derivatives have been shown to influence neurotransmitter systems involved in mood regulation.

Data Table: Antidepressant Activity of Piperidine Derivatives

Compound NameMechanism of ActionEfficacy (Animal Model)
(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidineSerotonin Reuptake InhibitionSignificant
Other PiperidinesVariousVariable

Chiral Synthesis

The compound is also valuable in chiral synthesis due to its chiral centers. It can serve as a chiral building block in the synthesis of other pharmaceuticals.

Case Study:
Research conducted by pharmaceutical chemists demonstrated that (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine was successfully used to synthesize a novel class of anti-inflammatory drugs with improved efficacy and reduced toxicity .

Neuropharmacology Studies

The compound is utilized in neuropharmacological research to understand its effects on various neurotransmitter systems.

Data Table: Neurotransmitter Interaction Studies

Study FocusFindings
Dopamine Receptor InteractionModulates dopamine pathways
Serotonin Receptor InteractionInhibits serotonin reuptake

Toxicology Assessments

Toxicological studies are essential for assessing the safety profile of this compound when used in therapeutic contexts.

Case Study:
A comprehensive toxicology assessment revealed that (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine exhibited low toxicity levels in vitro and in vivo models, making it a candidate for further clinical evaluation .

Mécanisme D'action

The mechanism of action of (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Key Characteristics:

  • Molecular Formula: C₁₈H₂₇NO
  • Molecular Weight : 273.41 g/mol (calculated).
  • Physical State : Likely a liquid or low-melting solid (exact data unavailable).
  • Safety Profile : Classified under hazard codes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . Handling requires inert gas environments, moisture avoidance, and protective equipment due to flammability risks (P210, P231+P232) .

The compound was previously marketed as a tertiary amine (Ref: 10-F789328) but is now discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Structural and Functional Comparison with Similar Piperidine Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid (CAS: 652971-20-5)

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol .
  • Key Features : A piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent.
  • Comparison: The Boc group enhances solubility in organic solvents, while the carboxylic acid introduces polarity, contrasting with the lipophilic isopropoxyphenyl group in the target compound. No explicit hazard data is provided, but carboxylic acids generally pose corrosion risks (e.g., H314) absent in the target compound .

[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol

  • Synonyms: Multiple fluorophenyl-hydroxymethyl variants (e.g., (3S,4R)-[4-(4-Fluoro-phenyl)-piperidin-3-yl]-methanol) .
  • Key Features : A hydroxymethyl group at position 3 and a 4-fluorophenyl group at position 4.
  • Fluorine substitution may enhance metabolic stability and receptor binding affinity in pharmaceutical contexts .

(3S,4R)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine

  • Molecular Formula: C₁₄H₁₉FNO
  • Key Features : Combines fluorophenyl, hydroxymethyl, and methyl substituents .
  • Synergistic effects of fluorine and hydroxymethyl groups may favor CNS penetration, a property less likely in the lipophilic target compound .

3-((3R,4S)-3,4-Dimethylpiperidin-4-yl)Phenol

  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight : 205.3 g/mol .
  • Key Features: A phenol group at position 3 and dimethyl substitution on the piperidine ring.
  • Comparison: The phenol group introduces acidity (pKa ~10), enabling pH-dependent solubility, unlike the neutral isopropoxyphenyl group. Dimethyl substitution may restrict conformational flexibility compared to the target compound’s trimethyl and aromatic substituents .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards (GHS Codes) Applications/Notes
(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-TMP C₁₈H₂₇NO 273.41 3-Isopropoxyphenyl, Trimethyl H315, H319, H335 Discontinued tertiary amine
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH C₁₇H₂₃NO₄ 305.37 Boc, Phenyl, Carboxylic acid Likely H314 (not reported) Intermediate in peptide synthesis
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol C₁₂H₁₆FNO 209.26 4-Fluorophenyl, Hydroxymethyl Not reported Potential CNS drug candidate
3-((3R,4S)-3,4-Dimethylpiperidin-4-yl)phenol C₁₃H₁₉NO 205.30 Phenol, Dimethyl Not reported Structural analog in opioid research

Discussion of Substituent Effects

  • In contrast, hydroxymethyl and carboxylic acid groups in analogs improve hydrophilicity .
  • Fluorine atoms in analogs provide electron-withdrawing effects, stabilizing charge interactions .
  • Safety Profiles: The target compound’s irritation hazards (H315, H319) are likely due to its tertiary amine structure, whereas phenolic or carboxylic acid derivatives may exhibit corrosion risks .

Activité Biologique

(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropoxyphenyl group and three methyl groups. Its molecular formula is C15H23NC_{15}H_{23}N, and it has been noted for its structural similarity to other bioactive piperidine derivatives.

Pharmacological Profile

Research indicates that (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine exhibits significant activity as a selective ligand for specific receptors in the central nervous system. Its interaction with opioid receptors has been particularly studied:

  • Opioid Receptor Affinity : The compound has shown binding affinity for μ-opioid receptors, which are crucial in pain modulation and analgesia. The stereochemistry of the compound plays a significant role in its receptor selectivity and potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It acts as an agonist at μ-opioid receptors while displaying antagonistic properties at δ-opioid receptors. This dual action may contribute to its analgesic effects without the typical side effects associated with non-selective opioid agonists .
  • Neurotransmitter Interaction : The compound may influence the release of neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation and pain perception .

Analgesic Effects

A study conducted on animal models demonstrated that administration of (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine resulted in significant pain relief comparable to standard opioid analgesics but with reduced side effects such as respiratory depression .

Anti-inflammatory Properties

In addition to its analgesic effects, this compound has been evaluated for anti-inflammatory activity. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential utility in treating conditions characterized by inflammation .

Data Table: Biological Activity Summary

Activity Description Reference
μ-Opioid Receptor AgonismSignificant binding affinity leading to analgesia
δ-Opioid Receptor AntagonismReduced side effects compared to non-selective opioids
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Q & A

Q. How can the synthesis of (3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine be optimized to improve yield and stereochemical purity?

  • Methodological Answer : Synthesis optimization should focus on reaction temperature control (e.g., cooling to 268 K for regioselectivity, as seen in piperidine sulfonate synthesis ), reagent stoichiometry (e.g., triethylamine as a base for deprotonation ), and purification techniques like column chromatography or recrystallization. For stereochemical control, chiral auxiliaries or enantioselective catalysis can be employed, analogous to paroxetine intermediate synthesis . Post-reaction steps, such as pH adjustment (e.g., NaHCO₃ for neutralization ) and solvent selection (dichloromethane or toluene for phase separation ), are critical for isolating the target compound.

Q. What analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration and piperidine ring conformation (e.g., chair conformation analysis in fluorophenyl-piperidine derivatives ).
  • NMR spectroscopy : Use NOESY/ROESY to confirm spatial proximity of substituents (e.g., coupling constants for axial/equatorial protons in piperidine rings ).
  • Chiral HPLC : Validates enantiomeric purity using chiral stationary phases, as demonstrated in pharmacopeial standards for related piperidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to investigate the biological relevance of the 3-isopropoxyphenyl and methyl substituents?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with modifications to the isopropoxy group (e.g., replacing with methoxy or hydroxyl groups) or methyl positions (e.g., ethyl or hydrogen substitutions). Reference synthetic protocols for fluorophenyl-piperidine analogs .
  • Pharmacological assays : Test analogs in receptor-binding assays (e.g., serotonin reuptake inhibition, inspired by paroxetine’s SSRI activity ). Pair with computational docking studies to map interactions with target proteins.

Q. How should conflicting data on metabolic stability or CYP enzyme inhibition be resolved for this compound?

  • Methodological Answer :
  • Comparative assays : Replicate studies using standardized microsomal stability protocols (e.g., human liver microsomes + NADPH cofactors) and CYP inhibition panels (CYP1A2, CYP2D6, etc.) .
  • In silico modeling : Use tools like Schrödinger’s ADMET Predictor to cross-validate experimental CYP inhibition data and identify structural motifs (e.g., methyl groups) contributing to metabolic liabilities .

Q. What strategies can mitigate poor aqueous solubility during in vitro bioactivity studies?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain compound stability while enhancing solubility .
  • Salt formation : Explore hydrochloride or sulfate salts, as seen in piperidine-propanol derivatives , to improve dissolution without altering pharmacophore activity.

Method Development Questions

Q. How can researchers develop a robust LC-MS/MS method for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Column selection : Use a C18 column with 2.6 µm particle size for high resolution.
  • Ionization optimization : Employ ESI+ mode with ammonium formate (5 mM) in mobile phases to enhance ionization efficiency .
  • Validation : Include spike-and-recovery tests in plasma/urine, referencing FDA guidelines for bioanalytical method validation.

Q. What experimental approaches are suitable for studying the compound’s metabolic stability and metabolite identification?

  • Methodological Answer :
  • Microsomal incubations : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-HRMS analysis for metabolite profiling .
  • Isotopic labeling : Synthesize a deuterated analog to trace metabolic pathways via mass shift detection .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across different assay platforms?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line origin (e.g., HEK293 vs. CHO for receptor assays), incubation time, and buffer composition.
  • Orthogonal validation : Confirm activity using both cell-based (e.g., cAMP accumulation) and biochemical (e.g., radioligand displacement) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine
Reactant of Route 2
Reactant of Route 2
(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.